4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-2-15-3-5-16(6-4-15)27(23,24)21-7-10-26-18-13-17(19-14-20-18)22-8-11-25-12-9-22/h3-6,13-14,21H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMFYFLMHKEFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 6-morpholinopyrimidine with an appropriate sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage . The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives and sulfonamide analogs .
Scientific Research Applications
4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response . The compound binds to the active sites of these enzymes, forming hydrophobic interactions that prevent their activity and reduce the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s unique substituents distinguish it from other benzenesulfonamide derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The morpholine group in the target compound introduces polarity, likely improving aqueous solubility compared to fluorinated or lipophilic analogs (e.g., perfluorinated benzenesulfonamides in ) .
- Lipophilicity : The ethyl group on the benzene ring may balance lipophilicity, enhancing membrane permeability relative to hydrophilic derivatives like Glyburide analogs .
Pharmacological Implications
- Target Binding : The pyrimidine-morpholine motif could mimic ATP’s adenine ring in kinase binding pockets, contrasting with thiazole- or pyridine-based sulfonamides (), which may lack analogous hydrogen-bonding capacity .
Biological Activity
4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and therapeutic implications based on available literature.
Chemical Structure and Properties
The compound contains a sulfonamide group, an ethyl chain, and a morpholinopyrimidine moiety. This structure is crucial for its interaction with biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. For example, morpholine derivatives have been shown to interact with various biological targets, including kinases and phospholipases, which play roles in cell signaling and proliferation.
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The inhibition of NAPE-PLD has implications for modulating emotional behavior and neuroinflammation .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications in the morpholine and pyrimidine components significantly affect the compound's inhibitory potency. For instance, exchanging the morpholine group for smaller, more polar substituents resulted in enhanced activity by up to tenfold .
Efficacy in Animal Models
In vivo studies using rodent models have demonstrated that compounds similar to this compound can significantly alter lipid profiles, suggesting potential applications in treating metabolic disorders .
Case Studies
Therapeutic Implications
Given its mechanism of action and biological activity, this compound may have therapeutic applications in:
- Neurological Disorders : By modulating lipid signaling pathways.
- Metabolic Disorders : Through its effects on lipid metabolism.
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
Methodological Answer:
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates. For example, coupling the pyrimidine core with the benzenesulfonamide moiety requires precise stoichiometric control to avoid side products .
- Purification Techniques : Employ flash chromatography or recrystallization after each step. Advanced methods like preparative HPLC (as in ) enhance purity but may require solvent optimization .
- Catalyst Selection : Palladium catalysts or base-mediated reactions (e.g., pyridine for acyl chloride couplings) are critical for efficient sulfonamide bond formation .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and morpholino/methylene groups (δ 3.0–4.5 ppm). Compare with computed spectra for validation .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C19H25N4O4S: expected [M+H]+ 413.15) and detect fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced: How can computational approaches predict biological activity and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to serine proteases or kinases. For example, the morpholino group may form hydrogen bonds with catalytic residues, as seen in similar sulfonamides .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. demonstrates how substituents on the benzenesulfonamide core modulate antibacterial activity .
- MD Simulations : Analyze conformational stability in lipid bilayers to predict membrane permeability .
Advanced: What strategies resolve discrepancies in biological activity data across experimental models?
Methodological Answer:
- Assay Standardization : Replicate enzyme inhibition (e.g., acetylcholinesterase) under controlled pH and temperature. Contradictions in IC50 values may arise from buffer composition or substrate concentrations .
- Cell-Based Validation : Compare cytotoxicity (MTT assay) in prokaryotic vs. eukaryotic models. For instance, notes that trifluoromethyl groups enhance selectivity but may reduce solubility in bacterial assays .
- Meta-Analysis : Cross-reference data from crystallography ( ) and kinetic studies to identify structural determinants of activity .
Advanced: What crystallographic techniques determine the 3D structure of this compound?
Methodological Answer:
- X-Ray Diffraction : Single-crystal analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. used this to confirm sulfonamide torsion angles (<5° deviation) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing and solubility .
- Temperature-Dependent Studies : Monitor phase transitions or polymorph formation, critical for pharmaceutical formulation .
Basic: What in vitro assays evaluate antimicrobial/enzyme inhibitory potential?
Methodological Answer:
- Microdilution Assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains (e.g., S. aureus, E. coli) using Mueller-Hinton broth .
- Enzyme Inhibition : Measure IC50 via colorimetric assays (e.g., Ellman’s method for cholinesterases). Pre-incubate the compound with the enzyme to assess time-dependent inhibition .
- Fluorescence Quenching : Monitor binding to human serum albumin (HSA) to predict pharmacokinetics .
Advanced: How do functional groups (e.g., morpholino, ethyl) influence physicochemical properties?
Methodological Answer:
- LogP Calculations : The ethyl group increases hydrophobicity (ΔlogP ≈ +0.5), while the morpholino ring enhances water solubility via H-bonding. Balance using Hansen solubility parameters .
- Electrostatic Potential Maps : DFT calculations (e.g., Gaussian 09) show the sulfonamide group’s electron-withdrawing effect, directing nucleophilic attacks to the pyrimidine ring .
- Metabolic Stability : The morpholino group resists CYP450 oxidation, as shown in microsomal assays for similar compounds .
Advanced: What synthetic modifications to the benzenesulfonamide core enhance bioactivity?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., –CF3) at the 4-position improve enzyme binding (e.g., 30% higher inhibition in vs. unsubstituted analogs) .
- Heterocyclic Fusion : Replace pyrimidine with pyridazine ( ) to alter π-π stacking with target proteins .
- Bioisosteric Replacement : Swap the ethyl group with cyclopropyl ( ) to enhance metabolic stability without steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
